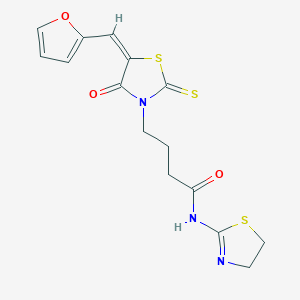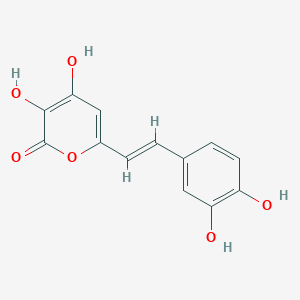![molecular formula C9H16ClNO2 B2581535 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride CAS No. 2416230-20-9](/img/structure/B2581535.png)
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2416230-20-9 . It has a molecular weight of 205.68 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although an initial attempt to use a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure .Molecular Structure Analysis
The InChI code for 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is 1S/C9H15NO2.ClH/c11-8(12)9-3-1-2-7(4-9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H .Chemical Reactions Analysis
Reductive amination of the title compounds in the presence of sodium triacetoxyhydridoborate led to the formation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines which were converted into the corresponding dihydrochlorides by treatment with dry hydrogen chloride .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques and Characterization : The synthesis and characterization of heterocyclic family members like 3-Azabicyclo[3.3.1]nonane derivatives have been explored through methods such as IR, 1H, 13C, 15N, and 77Se NMR spectroscopy. X-ray diffraction analysis is also used in some cases for further insight into their structure (Thompson et al., 1987).
Medicinal Chemistry and Pharmacology
- Antiarrhythmic Properties : Research has shown that specific derivatives of 3-Azabicyclo[3.3.1]nonane, such as its hydroperchlorate form, possess significant antiarrhythmic properties. This was demonstrated in studies involving anesthetized dogs with induced myocardial infarctions, where these compounds effectively prevented sustained ventricular tachycardia (Thompson et al., 1987).
Chemistry and Drug Design
- Conformationally Restricted Pipecolic Acid Analogues : The compound is utilized in the synthesis of structurally constrained pipecolic acid analogues. These syntheses are short and yield high amounts of the title compounds, demonstrating its versatility in drug design (Radchenko et al., 2009).
- Rigid Dipeptide Mimetics : The compound is used in the stereocontrolled synthesis of rigid dipeptide mimetics. This involves synthesizing various stereoisomers, showcasing its application in the creation of complex molecular structures (Mulzer et al., 2000).
Organic Synthesis
- Facile One-Pot Synthesis : A novel one-pot tandem Mannich annulation technique utilizes aromatic ketones to efficiently synthesize 3-Azabicyclo[3.3.1]nonane derivatives. This method is notable for its practicality and good yield, emphasizing the compound's utility in organic synthesis (Yi et al., 2018).
Safety and Hazards
Future Directions
The modular approach developed for the synthesis of this compound can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids . This suggests potential future directions in the synthesis of biologically significant indole-based natural products .
properties
IUPAC Name |
3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-3-1-2-7(4-9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXODPIGWCQEAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


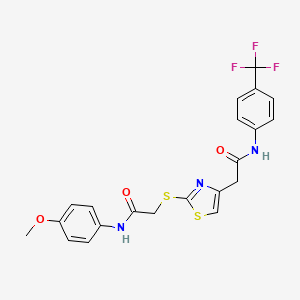
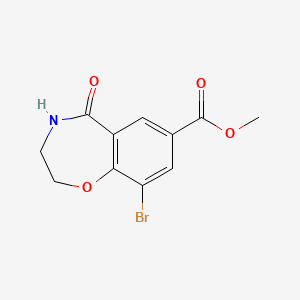
![7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2581457.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)
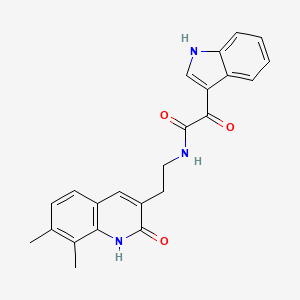
![3-(4-fluorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2581461.png)

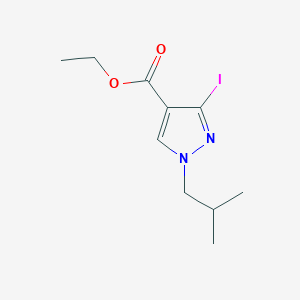
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)
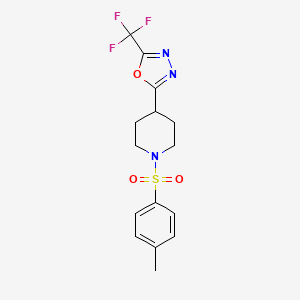
![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)
